N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Catalog No.
S6872713
CAS No.
1251609-77-4
M.F
C19H23N3O5S
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-o...

CAS Number

1251609-77-4

Product Name

N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

IUPAC Name

N-(3-ethylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C19H23N3O5S/c1-2-15-5-3-6-16(13-15)20-18(23)14-21-8-4-7-17(19(21)24)28(25,26)22-9-11-27-12-10-22/h3-8,13H,2,9-12,14H2,1H3,(H,20,23)

InChI Key

GDUHAYKRZDEUKD-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3

The exact mass of the compound N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is 405.13584202 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound characterized by its unique structural features. It contains a dihydropyridine ring, a morpholine group, and an acetamide moiety. The presence of these functional groups suggests potential reactivity and biological activity, making it of interest in various scientific fields, particularly medicinal chemistry and pharmacology.

  • Inhibition of Enzymes

    The molecule contains a dihydropyridine ring, a common structural motif found in many calcium channel blockers. These medications act by inhibiting the influx of calcium ions into cells, affecting muscle contraction and blood pressure. It is possible that N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide could be investigated for its potential to inhibit calcium channels .

  • Modulation of Morphine Signaling

    The molecule also incorporates a morpholine group, which can be involved in interactions with biological systems. This raises the possibility that the compound could interact with receptors involved in the action of morphine, potentially leading to analgesics with different properties.

  • Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives using agents like potassium permanganate.
  • Reduction: The compound can be reduced to alter functional groups, typically using hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Substitution Reactions: Nucleophilic substitution can occur at the morpholine or acetamide positions, allowing for the introduction of various substituents.

N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide exhibits potential biological activities that may include:

  • Calcium Channel Blockade: The dihydropyridine structure is common in calcium channel blockers, suggesting that this compound may inhibit calcium influx into cells, affecting muscle contraction and blood pressure regulation.
  • Analgesic Properties: The morpholine moiety may interact with receptors involved in pain modulation, potentially leading to the development of novel analgesics with unique properties .

The synthesis of N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps:

  • Preparation of Dihydropyridine Core: Starting from appropriate precursors such as 3-ethylphenylamine and morpholine derivatives.
  • Reagents and Conditions:
    • Common reagents include acetic anhydride and various catalysts.
    • Reactions are generally carried out under reflux conditions at temperatures between 60°C and 120°C to optimize yield and purity .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural features and biological activity, it may serve as a lead compound for developing new medications targeting calcium channels or pain pathways.
  • Research Tool: It can be used in biochemical assays to study the mechanisms of action related to calcium ion regulation and pain modulation.

Studies on the interactions of N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide with biological systems are crucial for understanding its pharmacological potential. Preliminary investigations suggest that it may bind to specific receptors or enzymes involved in calcium signaling or pain pathways. Further research is needed to elucidate these interactions fully .

N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can be compared with several structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxoquinolin-1(2H)-yl]acetamideContains a quinoline core instead of dihydropyridinePotentially different biological activity due to quinoline structure
2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamideSimilar morpholine sulfonamide structureDifferent halogen substitution may affect reactivity and biological properties
N-(3-Ethylphenyl)-2-[7-(morpholine-4-sulfonyl)-2-oxo-benzazepin]acetamideBenzazepine core instead of dihydropyridineMay exhibit distinct pharmacological effects due to the benzazepine structure

The uniqueness of N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide lies in its specific combination of functional groups and structural motifs, which may provide unique pharmacological profiles compared to these similar compounds. Further studies are essential to explore its full potential in medicinal chemistry.

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

405.13584202 g/mol

Monoisotopic Mass

405.13584202 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

Explore Compound Types